An In-depth Technical Guide to 15-Bromopentadecan-1-ol
An In-depth Technical Guide to 15-Bromopentadecan-1-ol
Abstract
This technical guide provides a comprehensive overview of 15-Bromopentadecan-1-ol (CAS Number: 59101-27-8), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Possessing a terminal hydroxyl group and a primary bromide on a long C15 alkyl chain, this compound serves as a valuable linker and building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and purification, explores its reactivity and core applications, and offers a thorough analysis of its spectral characteristics and safety considerations. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this molecule in their synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Linker
In the intricate field of medicinal chemistry and drug development, molecules that can bridge distinct chemical entities are of paramount importance. 15-Bromopentadecan-1-ol emerges as a key player in this context. It is a heterobifunctional long-chain alkane, featuring a nucleophilic hydroxyl group at one terminus and an electrophilic carbon-bromine bond at the other. This orthogonal reactivity allows for sequential, controlled chemical modifications, making it an ideal candidate for a linker molecule.[1][2] The 15-carbon aliphatic chain provides significant spatial separation between conjugated moieties, a critical factor in the design of complex therapeutic agents like PROTACs, where the linker must facilitate the formation of a productive ternary complex between a target protein and an E3 ligase.[1]
This guide will provide the foundational knowledge and practical protocols necessary to synthesize, purify, and strategically employ 15-Bromopentadecan-1-ol in advanced chemical synthesis.
Physicochemical & Safety Data
A thorough understanding of a compound's properties is the bedrock of its effective and safe application.
Chemical and Physical Properties
The key physicochemical properties of 15-Bromopentadecan-1-ol are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Reference(s) |
| CAS Number | 59101-27-8 | [3][4] |
| Molecular Formula | C₁₅H₃₁BrO | [3] |
| Molecular Weight | 307.31 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [3] |
| Boiling Point | 368.9 ± 15.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 133.0 ± 10.1 °C | |
| SMILES | OCCCCCCCCCCCCCCCBr | [5] |
| InChIKey | NFKUZUMZRQLYCW-UHFFFAOYSA-N | [6] |
Safety & Handling
15-Bromopentadecan-1-ol is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
| Hazard Statement | Precautionary Statement | Pictogram |
| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Irritant) |
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Synthesis and Purification: A Controlled Approach
The synthesis of 15-Bromopentadecan-1-ol is most effectively achieved through the selective monobromination of its corresponding diol, 1,15-pentadecanediol. The key challenge lies in preventing the formation of the dibrominated byproduct, 1,15-dibromopentadecane.
Rationale for Synthetic Strategy
The selective monobromination of symmetrical α,ω-diols using hydrobromic acid (HBr) is a well-established yet nuanced process. Research by Chong et al. has shown that reaction conditions, particularly solvent choice and water removal, significantly impact selectivity.[7][8] The presented protocol is an adaptation of these findings, optimized for the synthesis of 15-Bromopentadecan-1-ol. The underlying principle is that the initially formed ω-bromoalkanol has a lower reactivity towards HBr than the starting diol, especially in a two-phase system where the bromoalkanol may form aggregates that shield the hydroxyl group.[7]
Caption: Workflow for the synthesis and purification of 15-Bromopentadecan-1-ol.
Detailed Experimental Protocol: Synthesis
Materials:
-
1,15-Pentadecanediol
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1,15-pentadecanediol (1.0 eq) and toluene (approx. 4 mL per gram of diol).
-
Addition of HBr: Add 48% aqueous HBr (1.2 eq) to the flask. The mixture will be biphasic.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours. The starting diol will be at a lower Rf, while the product and the dibrominated byproduct will be at higher Rf values.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a waxy solid or oil.
-
Detailed Experimental Protocol: Purification
The crude product will contain unreacted diol, the desired monobrominated product, and the dibrominated byproduct. Purification is effectively achieved by a two-step process: column chromatography followed by recrystallization.
Step 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended.[9][10] Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to elute the nonpolar dibrominated byproduct first. Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired 15-Bromopentadecan-1-ol. The more polar starting diol will remain on the column or elute last.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack a column with silica gel in the initial low-polarity eluent.
-
Add the dry-loaded sample to the top of the column.
-
Elute the column with the solvent gradient, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Step 2: Recrystallization
-
Rationale: Recrystallization will further purify the product from any minor impurities remaining after chromatography. The choice of solvent is critical: the compound should be soluble in the hot solvent and insoluble in the cold solvent.[11][12]
-
Solvent System: A solvent pair system such as ethanol/water or a single solvent like hexane can be effective for long-chain alcohols.[12][13]
-
Procedure:
-
Dissolve the partially purified product from chromatography in a minimal amount of hot ethanol.
-
While hot, add water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Reactivity and Applications in Drug Development
The synthetic utility of 15-Bromopentadecan-1-ol stems from the orthogonal reactivity of its two terminal functional groups.
The Bifunctional Nature
-
Hydroxyl Group (-OH): This group is a versatile nucleophile and can be used for esterification with carboxylic acids, etherification, or conversion to other functional groups.[14]
-
Bromo-alkane (-Br): The terminal bromide is an excellent electrophile for Sₙ2 reactions, readily reacting with nucleophiles such as amines, thiols, or carboxylates to form new carbon-heteroatom bonds.[15][16]
This dual nature allows for a two-step, directional conjugation strategy, which is fundamental in constructing complex molecular architectures.
Application as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and long-chain alkyl linkers like the one derived from 15-Bromopentadecan-1-ol are frequently employed.[1]
Caption: General structure of a PROTAC utilizing a long-chain alkyl linker.
Synthetic Workflow Example:
-
Step 1 (Esterification): The hydroxyl group of 15-Bromopentadecan-1-ol can be reacted with the carboxylic acid moiety of a ligand for an E3 ligase (e.g., a VHL ligand) under standard esterification conditions (e.g., DCC/DMAP).
-
Step 2 (Nucleophilic Substitution): The resulting bromo-functionalized E3 ligand can then be reacted with a nucleophilic handle (e.g., a phenolic hydroxyl or an amine) on the "warhead" ligand that binds to the protein of interest. This Sₙ2 reaction forms the final PROTAC molecule.
The 15-carbon chain provides the necessary length and flexibility for the PROTAC to induce a stable and effective ternary complex, leading to efficient protein degradation.
Analytical Characterization: A Predictive Approach
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~3.64 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂-OH). The triplet is due to coupling with the adjacent CH₂ group.
-
δ ~3.40 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂-Br). This signal is downfield due to the deshielding effect of the electronegative bromine. The triplet is due to coupling with the adjacent CH₂ group.[18]
-
δ ~1.85 ppm (quintet, 2H): Protons on the carbon beta to the bromine atom (-CH₂-CH₂Br).
-
δ ~1.57 ppm (quintet, 2H): Protons on the carbon beta to the hydroxyl group (-CH₂-CH₂OH).
-
δ ~1.25 ppm (broad singlet, ~22H): A large, broad signal corresponding to the overlapping signals of the other methylene (CH₂) groups in the long alkyl chain.
-
δ (variable) (singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. It may also not be observed if deuterium exchange occurs.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~63.1 ppm: Carbon attached to the hydroxyl group (-CH₂-OH).[20]
-
δ ~39.9 ppm: Carbon attached to the bromine atom (-CH₂-Br).[17]
-
δ ~32.8 - 22.7 ppm: A series of signals corresponding to the carbons of the long alkyl chain. The chemical shifts of the carbons near the functional groups will be distinct, while those in the middle of the chain will be very similar and may overlap.[21][22]
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): A weak or absent molecular ion peak is expected at m/z 306 and 308, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
[M-H₂O]⁺: A peak corresponding to the loss of water from the molecular ion at m/z 288 and 290.
-
[M-Br]⁺: A peak corresponding to the loss of the bromine atom at m/z 227.
-
Fragmentation Pattern: A characteristic pattern of fragmentation for a long-chain alkane, with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).
Conclusion
15-Bromopentadecan-1-ol is a highly valuable and versatile building block for advanced organic synthesis, particularly in the realm of drug development. Its bifunctional nature, coupled with the significant spatial separation provided by its long alkyl chain, makes it an excellent choice for constructing complex therapeutic modalities such as PROTACs. This guide has provided a detailed, practical framework for its synthesis, purification, and characterization, grounded in established chemical principles. By understanding the causality behind the experimental choices and the reactivity of this molecule, researchers are well-equipped to leverage its full potential in creating novel and impactful chemical entities.
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